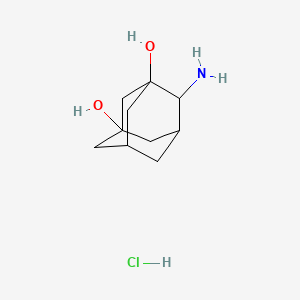

4-aminoadamantane-1,3-diolhydrochloride

Description

4-Aminoadamantane-1,3-diol hydrochloride is a bicyclic diamondoid compound characterized by an adamantane backbone substituted with an amino group and two hydroxyl groups, forming a diol structure. The hydrochloride salt enhances its solubility and stability.

Properties

IUPAC Name |

4-aminoadamantane-1,3-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c11-8-7-1-6-2-9(12,4-7)5-10(8,13)3-6;/h6-8,12-13H,1-5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXWXXMBSIJQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1C(C(C2)(C3)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-aminoadamantane-1,3-diolhydrochloride typically involves the reaction of 4-aminoadamantane-1,3-diol with hydrochloric acid. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to around 50°C for about an hour . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

4-aminoadamantane-1,3-diolhydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted adamantane derivatives with potential pharmacological activities .

Scientific Research Applications

4-aminoadamantane-1,3-diolhydrochloride has several scientific research applications, including:

Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic activities.

Mechanism of Action

The mechanism of action of 4-aminoadamantane-1,3-diolhydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate the central nervous system, making it effective in targeting CNS-related conditions . The compound’s hydrophobic nature allows it to interact with lipid membranes and disrupt enzyme activities, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues within the Adamantane Family

trans-4-Aminoadamantan-1-ol Hydrochloride

- Molecular Formula: C₁₀H₁₈ClNO

- Molecular Weight : 203.70

- CAS RN : 62075-23-4

- Key Features: Contains a single hydroxyl group and an amino group on the adamantane scaffold.

- This structural difference may influence receptor binding in biological systems .

Adamantane-1,3-diamine Dihydrochloride

- Molecular Formula : C₁₀H₂₀Cl₂N₂

- Molecular Weight : 239.19

- CAS RN : 26562-81-2

- Key Features : Two amine groups on the adamantane core.

- Comparison : The diamine structure increases basicity and metal-binding capacity, differentiating it from the diol-amine target compound. Such derivatives are explored for chelation therapy or catalysis .

1-Amino-2-oxa-adamantane Hydrochloride

- Molecular Formula: Not explicitly provided (adamantane with oxygen substitution).

- Key Features : Incorporates an oxygen atom into the adamantane ring.

Aromatic Analogues with Similar Functional Groups

4-Aminobenzene-1,3-diol Hydrochloride

- Molecular Formula: C₆H₈ClNO₂

- Molecular Weight : 161.59

- CAS RN : 34781-86-7

- Key Features: Benzene ring substituted with amino and hydroxyl groups.

- Comparison : The planar aromatic structure contrasts with the three-dimensional adamantane scaffold, reducing rigidity and lipophilicity. Such aromatic derivatives are often used in dye synthesis or as intermediates in pharmaceutical manufacturing .

5-Aminobenzene-1,3-diol Hydrochloride

- Molecular Formula: C₆H₈ClNO₂

- Molecular Weight : 161.59

- CAS RN : 6318-56-5

- Key Features: Regioisomer of 4-aminobenzene-1,3-diol hydrochloride.

- Comparison : The positional isomerism affects electronic distribution and hydrogen bonding, which may influence reactivity in coupling reactions or pharmacokinetics .

Pharmacologically Active Analogues

Fingolimod Hydrochloride

- Molecular Formula: C₁₉H₃₃NO₂·HCl

- Molecular Weight : 343.93

- CAS RN : 162359-56-0

- Key Features : Sphingosine-1-phosphate receptor modulator with a propane-1,3-diol backbone.

- The target compound’s adamantane core may confer superior blood-brain barrier penetration .

3-Methyladamantan-1-amine Hydrochloride (Desmethylmemantine Hydrochloride)

- Molecular Formula : C₁₁H₂₀ClN

- Molecular Weight : 201.73

- CAS RN: Not explicitly provided.

- Key Features : NMDA receptor antagonist with a methyl-substituted adamantane.

- Comparison : The absence of hydroxyl groups in memantine derivatives reduces solubility but enhances lipid membrane permeability. The diol groups in the target compound could balance solubility and bioavailability .

Biological Activity

4-Aminoadamantane-1,3-diolhydrochloride, a derivative of adamantane, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antiviral applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : CHNO

- SMILES Notation : C1C2CC3(CC1C(C(C2)(C3)O)N)O

- InChI Key : YOMDOLQIAXIFDJ-UHFFFAOYSA-N

The biological activity of 4-aminoadamantane-1,3-diolhydrochloride is primarily attributed to its ability to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's disease.

Cholinesterase Inhibition

In studies assessing the inhibition potential of various adamantane derivatives, 4-aminoadamantane compounds demonstrated significant inhibitory effects on AChE and BChE. The inhibition constants () ranged from 0.075 to 25 µM, indicating a strong affinity for these enzymes . The selective inhibition of BChE over AChE was noted in some derivatives, suggesting potential for targeted therapeutic strategies.

Antioxidant Properties

Beyond cholinesterase inhibition and antiviral activity, 4-aminoadamantane derivatives exhibit antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal tissues. This action is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a significant role .

Study on Cholinesterase Inhibition

A study conducted on a series of 4-aminoquinoline-based adamantanes revealed that these compounds could effectively cross the blood-brain barrier (BBB), which is critical for central nervous system (CNS) drug delivery. The study indicated that certain derivatives not only inhibited cholinesterases but also displayed antioxidant activity higher than that of tacrine, a known Alzheimer's drug .

Antiviral Efficacy Against Influenza

Another investigation focused on the efficacy of modified adamantanes against H1N1 influenza strains. The results indicated that structural modifications could restore antiviral activity against resistant strains, emphasizing the importance of chemical structure in determining biological effectiveness .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Cholinesterase Inhibition | Potent inhibitors of AChE and BChE with low values indicating high affinity. |

| Antiviral Activity | Potential efficacy against influenza viruses; structural modifications enhance activity. |

| Antioxidant Properties | Capable of scavenging ROS, providing neuroprotective effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.